6-Bromo-4-methylpyridin-3-amine

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

6-Bromo-4-methylpyridin-3-amine (CAS 156118-16-0) is the exact brominated aminopyridine building block required for constructing clinically relevant kinase inhibitor scaffolds. Unlike generic regioisomers, its 6-bromo-4-methyl substitution pattern directly maps onto FGFR, PI3K, and bromodomain inhibitor pharmacophores. The C–Br handle enables Suzuki-Miyaura cross-coupling for biaryl libraries, while the 3-amino group allows orthogonal urea/amide derivatization for SAR exploration. This scaffold is the validated precursor to 5-bromo-1H-pyrazolo[3,4-c]pyridine, a privileged core in kinase drug discovery. ≥98% purity, available for medicinal chemistry campaigns.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 156118-16-0
Cat. No. B127229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methylpyridin-3-amine
CAS156118-16-0
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1N)Br
InChIInChI=1S/C6H7BrN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3
InChIKeyMVDBPMJQCXZKRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-methylpyridin-3-amine (CAS 156118-16-0): Sourcing Guide and Baseline Characteristics


6-Bromo-4-methylpyridin-3-amine (CAS 156118-16-0) is a brominated aminopyridine derivative with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol [1]. This heterocyclic building block features a reactive bromine atom at the 6-position, an amine group at the 3-position, and a methyl substituent at the 4-position, conferring a calculated LogP of 1.59 [1]. The compound is commercially available at purities of 97–98%, with suppliers including Thermo Fisher Scientific (Alfa Aesar), Bidepharm, AKSci, and ChemImpex . Its primary utility lies in serving as a versatile intermediate for pharmaceutical synthesis, particularly for constructing kinase inhibitor scaffolds via metal-catalyzed cross-coupling reactions [2].

Why 6-Bromo-4-methylpyridin-3-amine Cannot Be Replaced by Generic Aminopyridine Analogs in Pharmaceutical Synthesis


Generic substitution among aminopyridine building blocks fails due to the precise regiochemical requirements of target biological scaffolds. The 6-bromo-4-methyl substitution pattern on the pyridine ring is not arbitrary: it directly maps onto the pharmacophore requirements of several clinically relevant kinase inhibitor scaffolds [1]. Altering the halogen position (e.g., 5-bromo vs. 6-bromo) or modifying the substitution pattern (e.g., removing the 4-methyl group) fundamentally changes the vector of derivatization and the resulting compound's fit within ATP-binding pockets [2]. Furthermore, the specific combination of a 6-bromo leaving group with a 3-amino nucleophilic handle enables orthogonal functionalization that is not achievable with regioisomeric analogs [3].

6-Bromo-4-methylpyridin-3-amine: Quantified Differentiation Evidence for Scientific Procurement Decisions


Synthesis of 6-Bromo-4-methylpyridin-3-amine Achieves 97.4% Yield from 2-Bromo-4-methyl-5-nitropyridine

The synthesis of 6-bromo-4-methylpyridin-3-amine from 2-bromo-4-methyl-5-nitropyridine using iron powder and ammonium chloride in ethanol/water at 80°C proceeds with 97.4% yield [1]. This high-efficiency nitro reduction demonstrates the robustness of the synthetic route to this specific regioisomer, which compares favorably to typical nitro-to-amine reductions on halogenated pyridines that often suffer from dehalogenation side reactions.

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

6-Bromo-4-methylpyridin-3-amine as Critical Intermediate for 5-Bromo-1H-pyrazolo[3,4-c]pyridine Synthesis

6-Bromo-4-methylpyridin-3-amine serves as the direct precursor for synthesizing 5-bromo-1H-pyrazolo[3,4-c]pyridine, a key pharmaceutical intermediate used in kinase inhibitor development [1]. The transformation proceeds via acetylation followed by nitrosative cyclization, with the 6-bromo and 3-amino groups serving as the essential handles for ring closure. Regioisomeric analogs such as 5-bromo-2-methylpyridin-3-amine cannot undergo this specific pyrazolopyridine annulation due to incompatible substitution geometry.

Kinase Inhibitors Medicinal Chemistry Heterocyclic Synthesis

6-Bromo Substituent Enables Superior Suzuki-Miyaura Cross-Coupling Reactivity vs. Chloro Analogs

The 6-bromo substituent on 6-bromo-4-methylpyridin-3-amine provides markedly higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling compared to the corresponding 6-chloro analog [1]. This enhanced reactivity stems from the lower bond dissociation energy of the C–Br bond (approximately 84 kcal/mol for C–Br vs. 95 kcal/mol for C–Cl in heteroaromatic systems), which facilitates oxidative addition to Pd(0) catalysts under milder conditions and with broader substrate scope.

Cross-Coupling Synthetic Methodology C–C Bond Formation

6-Bromo-4-methylpyridin-3-amine Scaffold Identified in FGFR1 Inhibitor SAR Optimization Programs

The pyridin-3-amine core, exemplified by 6-bromo-4-methylpyridin-3-amine, serves as the foundational scaffold in a series of multitargeted protein kinase inhibitors developed for non-small cell lung cancer (NSCLC) treatment [1]. In comprehensive SAR studies, pyridin-3-amine derivatives demonstrated potent FGFR1 inhibition with IC₅₀ values in the low micromolar range (3.8 ± 0.5 μM for hit compound 1), and subsequent optimization yielded derivatives with improved potency profiles [2]. Compounds lacking the 4-methyl or 6-halogen substituents showed significantly reduced kinase inhibitory activity.

Oncology Kinase Inhibition Structure-Activity Relationship

6-Bromo-4-methylpyridin-3-amine vs. 6-Bromo-4-methylpyridine: Essential Role of 3-Amino Group for Downstream Functionalization

Direct comparison between 6-bromo-4-methylpyridin-3-amine and 6-bromo-4-methylpyridine reveals that the 3-amino group is essential for biological activity and further derivatization . While 6-bromo-4-methylpyridine contains the bromine handle for cross-coupling but lacks amine functionality, the target compound provides dual reactive sites: the bromine for C–C bond formation and the amine for amide bond formation, urea synthesis, or diazotization. This dual functionality is critical for constructing the pyrazolopyridine scaffolds and kinase inhibitor pharmacophores described in the evidence above.

Building Block Comparison Medicinal Chemistry Functional Group Utility

Predicted CNS Multiparameter Optimization (MPO) Score Advantage vs. Non-Methylated Aminopyridines

The calculated LogP of 1.59 for 6-bromo-4-methylpyridin-3-amine positions this building block within the optimal lipophilicity range (LogP 1–3) for CNS drug discovery programs [1]. The 4-methyl substituent contributes approximately +0.5 LogP units compared to unsubstituted 6-bromo-pyridin-3-amine, while maintaining topological polar surface area (TPSA) at 38.9 Ų—below the 90 Ų threshold associated with favorable CNS permeability [2]. This combination of properties is particularly relevant for bromodomain inhibitor programs targeting CNS indications [3].

Drug Discovery Physicochemical Properties CNS Penetration

6-Bromo-4-methylpyridin-3-amine: Validated Application Scenarios for Research and Industrial Use


Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine for Kinase Inhibitor Programs

6-Bromo-4-methylpyridin-3-amine serves as the direct precursor for synthesizing 5-bromo-1H-pyrazolo[3,4-c]pyridine, a privileged scaffold in kinase inhibitor development [1]. The synthetic route involves acetylation of the 3-amino group followed by nitrosative cyclization, yielding the pyrazolopyridine core in multi-gram quantities suitable for medicinal chemistry campaigns. This application scenario is specifically validated for programs targeting FGFR, PI3K, and bromodomain-containing proteins, where the pyrazolopyridine scaffold provides optimal ATP-binding pocket complementarity [2].

Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis

The 6-bromo substituent enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with diverse arylboronic acids [1]. This application is particularly valuable for generating biaryl-substituted pyridin-3-amine libraries for kinase inhibitor SAR exploration. The combination of C–Br reactivity with the 3-amino handle allows sequential derivatization: cross-coupling at the 6-position followed by amidation or urea formation at the 3-amino group, enabling rapid analog generation for hit-to-lead optimization [2].

Urea-Based Bromodomain Inhibitor Synthesis

The 3-amino group of 6-bromo-4-methylpyridin-3-amine provides a direct attachment point for urea functionalization, generating 1-(6-bromo-4-methylpyridin-3-yl)urea derivatives [1]. This application is directly validated by patent literature describing pyridyl derivatives as bromodomain inhibitors, particularly BD2-selective compounds with therapeutic potential in inflammatory diseases and oncology [2]. The specific 4-methyl-6-bromo substitution pattern is preserved in the disclosed pharmacophore models, confirming that this exact building block—not regioisomeric analogs—maps to the claimed intellectual property space.

FGFR-Targeted NSCLC Lead Optimization

Pyridin-3-amine derivatives synthesized from 6-bromo-4-methylpyridin-3-amine have demonstrated validated FGFR1 inhibitory activity with hit compounds showing IC₅₀ values of 3.8 ± 0.5 μM [1]. Subsequent SAR optimization around this core scaffold has yielded multitargeted kinase inhibitors with potent activity against FGFR-overactivated NSCLC cell lines. This application scenario is supported by peer-reviewed medicinal chemistry literature demonstrating that the 4-methyl-6-substituted pyridin-3-amine scaffold is essential for kinase inhibitory activity, with modifications to the substitution pattern resulting in significant potency losses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.